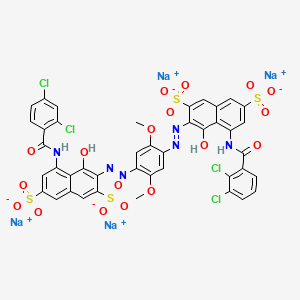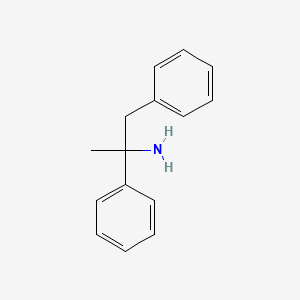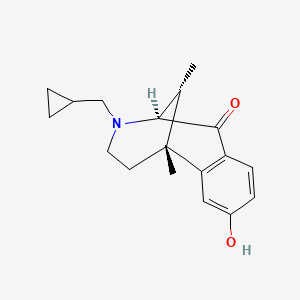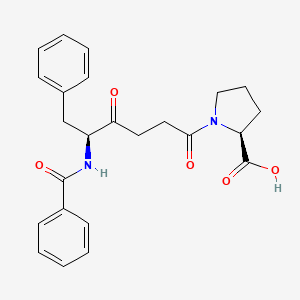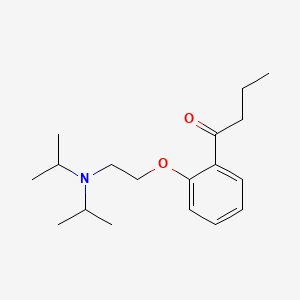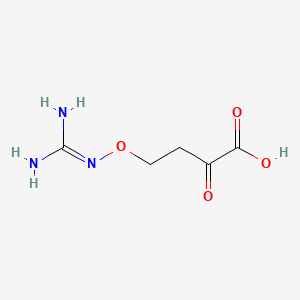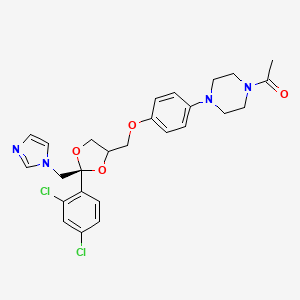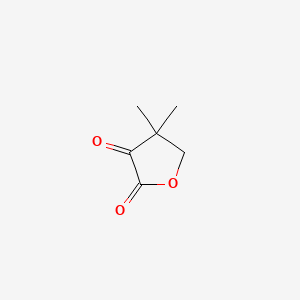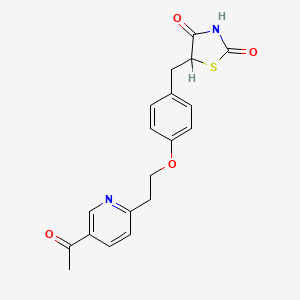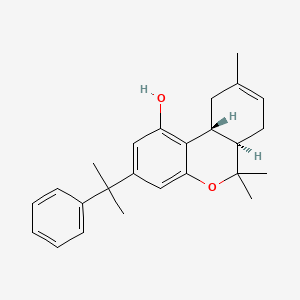
KM-233
Vue d'ensemble
Description
Le KM-233 est un cannabinoïde synthétique qui est un analogue structurel du delta-8-tétrahydrocannabinol, l'isomère moins actif mais plus stable du composant actif du cannabis. Le this compound diffère du delta-8-tétrahydrocannabinol par la chaîne latérale pentyle qui est remplacée par un groupe 1,1-diméthylbenzyle. Il présente une forte affinité de liaison in vitro pour les récepteurs cannabinoïdes 1 et 2, avec une affinité pour le récepteur cannabinoïde 2 de 0,91 nanomolaire et une sélectivité 13 fois supérieure à celle du récepteur cannabinoïde 1 .
Applications De Recherche Scientifique
KM-233 has shown promising potential in scientific research, particularly in the field of medicine. It has been found to be a potential treatment for glioma, a form of brain tumor. In animal studies, this compound demonstrated good blood-brain barrier penetration and selective affinity for cannabinoid receptor 2, making it an effective agent in reducing tumor size and inhibiting glioma cell proliferation . Additionally, this compound’s high binding affinity for cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes .
Mécanisme D'action
Target of Action
KM-233 is a synthetic cannabinoid drug . It has a selective affinity for the CB2 receptors , which are primarily found in the peripheral nervous system and play a crucial role in modulating the immune system and inflammation .
Mode of Action
This compound interacts with its primary target, the CB2 receptors, causing a time-dependent change in the phosphorylation profiles of several key proteins . These proteins include MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K . The interaction of this compound with these proteins triggers a series of cellular responses, leading to its therapeutic effects .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. The phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K are altered . These proteins are involved in various cellular processes, including cell growth, survival, and apoptosis . The changes in these pathways lead to the downstream effects of this compound .
Pharmacokinetics
This compound is a classical cannabinoid with good blood-brain barrier penetration . This property allows the compound to reach its targets in the central nervous system effectively . .
Result of Action
The action of this compound leads to significant molecular and cellular effects. In vitro studies have shown that treatment with this compound causes almost complete mitochondrial depolarization 6 hours post-treatment, followed by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions . These changes indicate the induction of apoptosis, or programmed cell death, in the treated cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure.
Analyse Biochimique
Biochemical Properties
KM-233 interacts with various enzymes and proteins, causing a time-dependent change in the phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K . This interaction influences the biochemical reactions within the cell, leading to significant changes in cellular processes .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly on U87MG human glioblastoma multiforme (GBM) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Treatment with this compound results in almost complete mitochondrial depolarization observed 6 hours post-treatment, followed by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing a time-dependent change in the phosphorylation profiles of several key proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The cytotoxic effects of this compound against human glioma cells in vitro occur as early as two hours after administration
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose escalation studies in the orthotopic model using U87MG cells revealed an 80% reduction in tumor size after 12 mg/kg daily dosing for 20 days
Méthodes De Préparation
Le KM-233 est synthétisé par une série de réactions chimiques impliquant la modification de la chaîne latérale du delta-8-tétrahydrocannabinolLes conditions réactionnelles comprennent l'utilisation de divers réactifs et catalyseurs pour faciliter la substitution et garantir la stabilité du produit final . Les méthodes de production industrielle du this compound impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles similaires, avec des étapes supplémentaires de purification et de contrôle de la qualité pour garantir que le composé répond aux normes requises pour la recherche et l'utilisation médicale.
Analyse Des Réactions Chimiques
Le KM-233 subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs qui facilitent la substitution des groupes fonctionnels. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
Le this compound a montré un potentiel prometteur dans la recherche scientifique, en particulier dans le domaine de la médecine. Il s'est avéré être un traitement potentiel pour le gliome, une forme de tumeur cérébrale. Dans des études animales, le this compound a démontré une bonne pénétration de la barrière hémato-encéphalique et une affinité sélective pour le récepteur cannabinoïde 2, ce qui en fait un agent efficace pour réduire la taille des tumeurs et inhiber la prolifération des cellules gliomateuses . De plus, la forte affinité de liaison du this compound pour les récepteurs cannabinoïdes en fait un outil précieux pour étudier le système endocannabinoïde et son rôle dans divers processus physiologiques .
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec les récepteurs cannabinoïdes, en particulier le récepteur cannabinoïde 2. En se liant à ces récepteurs, le this compound induit une série d'événements de signalisation intracellulaires qui conduisent à l'activation de diverses voies, notamment la voie des protéines kinases activées par les mitogènes, la voie de la protéine kinase B et la voie des facteurs de transcription du signal. Ces voies jouent un rôle crucial dans la régulation de la prolifération cellulaire, de l'apoptose et d'autres processus cellulaires. Dans les cellules gliomateuses, le traitement au this compound entraîne une dépolarisation mitochondriale, l'activation de la caspase 3 et des contractions du cytosquelette, conduisant finalement à la mort cellulaire .
Comparaison Avec Des Composés Similaires
Le KM-233 est unique parmi les cannabinoïdes synthétiques en raison de sa modification structurelle, qui améliore sa sélectivité pour le récepteur cannabinoïde 2 par rapport au récepteur cannabinoïde 1. Des composés similaires comprennent le delta-8-tétrahydrocannabinol, qui possède une chaîne latérale pentyle au lieu du groupe 1,1-diméthylbenzyle présent dans le this compound. D'autres analogues apparentés comprennent des composés où le groupe 1,1-diméthylbenzyle est substitué ou remplacé par d'autres groupes, avec des degrés d'affinité et de sélectivité variables pour les récepteurs cannabinoïdes . Ces différences structurelles contribuent aux profils pharmacologiques distincts et aux applications thérapeutiques potentielles de chaque composé.
Propriétés
IUPAC Name |
6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXCXRHVALIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745439 | |
| Record name | KM-233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628263-22-9 | |
| Record name | KM-233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


